molecular formula C9H11ClFN B3095857 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1269152-01-3

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B3095857
CAS No.: 1269152-01-3
M. Wt: 187.64 g/mol
InChI Key: FTBWFKALQNGCQS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol . It is a cyclopropane derivative where a fluorophenyl group is attached to the cyclopropane ring, and the compound is stabilized as a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding studies.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound finds applications in the development of agrochemicals and materials science.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands, forearms, and face thoroughly after handling .

Preparation Methods

The synthesis of 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 2-fluorobenzyl chloride with cyclopropylamine under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted into its hydrochloride salt form.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties and metabolic stability .

Comparison with Similar Compounds

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds like:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

2-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBWFKALQNGCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-01-3
Record name Cyclopropanamine, 2-(2-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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